2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Description
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound with the CAS Number: 1352723-51-3 . It has a molecular weight of 212.05 . The IUPAC name for this compound is 2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, such as 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another method involves the reaction of 2-aminopyridines with nitriles .Molecular Structure Analysis
The [1,2,4]triazolo[1,5-a]pyridine scaffold is a five-membered aromatic azole chain that contains two carbon and three nitrogen atoms . This structure allows the compound to readily bind in biological systems with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridines are diverse. For instance, N-(2-pyridyl)guanidines can be converted to 2-amino[1,2,4]pyrazolo[1,5-a]pyridines through a method based on catalytic oxidation by air oxygen using the CuBr/1,10-phenanthroline system . Additionally, 2-Amino[1,2,4]pyrazolo[1,5-a]pyridines can be obtained by the action of NH2OH·HCl on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate .Physical And Chemical Properties Analysis
The compound 2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature . It has a storage temperature of 28°C .Scientific Research Applications
Organic Chemistry
In the field of organic chemistry, [1,2,4]triazolo[1,5-a]pyridines are synthesized from enaminonitriles and benzohydrazides . This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
Medicinal Chemistry
[1,2,4]triazolo[1,5-a]pyridines exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Cancer Research
A series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The antiproliferative activities of the target compounds were tested against three human cancer cell lines, MGC-803, HCT-116 and MCF-7 . Among them, compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively . Compound H12 could dose-dependently inhibit the growth and colony formation of MGC-803 cells . It exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2 and AKT . Furthermore, compound 12 induced cell apoptosis and G2/M phase arrest, and regulated cell cycle-related and apoptosis-related proteins in MGC-803 cells .
Agriculture
In the field of agriculture, triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been found to exhibit remarkable biological activities such as herbicidal and antifungal .
Antiviral Research
Triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been used in the development of antiviral drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cardiovascular Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of cardiovascular disorders . They act as cardiovascular vasodilators , which help in the relaxation of blood vessel walls, thereby reducing blood pressure and improving blood flow .
Antifungal and Anti-HIV Research
Triazoles, including [1,2,4]triazolo[1,5-a]pyridines, have been used in the development of antifungal and anti-HIV drugs . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Anti-inflammatory and Analgesic Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of inflammation and pain . They act as anti-inflammatory and analgesic agents , which help in reducing inflammation and relieving pain .
Antihypertensive and Cardiotonic Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of hypertension and heart disorders . They act as antihypertensive and cardiotonic agents , which help in reducing blood pressure and improving heart function .
Neuroleptic and Nootropic Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of neurological disorders and cognitive enhancement . They act as neuroleptic and nootropic agents , which help in treating mental disorders and improving cognitive function .
Antihistaminergic and Tuberculostatic Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of allergies and tuberculosis . They act as antihistaminergic and tuberculostatic agents , which help in reducing allergic reactions and treating tuberculosis .
Antiviral and Anti-protozoal Research
[1,2,4]triazolo[1,5-a]pyridines have been utilized in the treatment of viral and protozoal infections . They act as antiviral and anti-protozoal agents , which help in treating viral and protozoal diseases .
properties
IUPAC Name |
2-bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAJIYWYENWDIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856701 |
Source
|
Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1352723-51-3 |
Source
|
Record name | 2-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00856701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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